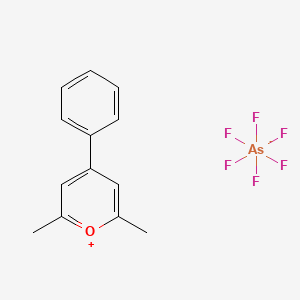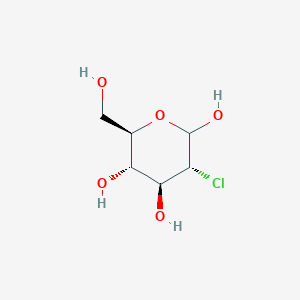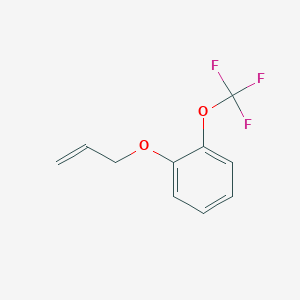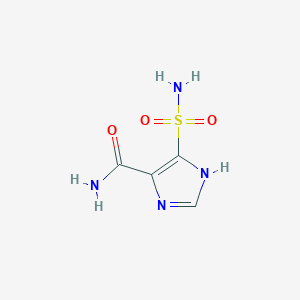
4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole is a heterocyclic compound that features both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling of Thiophene and Imidazole Rings: The final step involves coupling the thiophene and imidazole rings through a Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted thiophene and imidazole derivatives.
Applications De Recherche Scientifique
4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology: It can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Materials Science: It may function as a charge carrier in organic semiconductors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as 2-substituted thiophenes and 2,4-disubstituted thiophenes.
Imidazole Derivatives: Compounds such as 2-substituted imidazoles and 4,5-disubstituted imidazoles.
Uniqueness
4-(2-(5-ethylthiophen-2-yl)ethyl)-1H-imidazole is unique due to its combination of thiophene and imidazole rings, which provides a versatile scaffold for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
5-[2-(5-ethylthiophen-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H14N2S/c1-2-10-5-6-11(14-10)4-3-9-7-12-8-13-9/h5-8H,2-4H2,1H3,(H,12,13) |
Clé InChI |
GSCFFPYLKQPJNG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)CCC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)









